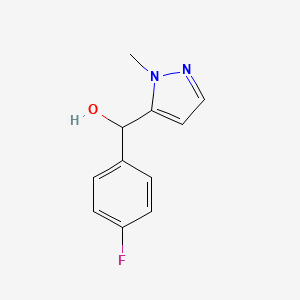![molecular formula C25H24F3NO8S B13971969 Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyl group, a benzyloxycarbonyl-protected amino group, and a trifluoromethanesulfonyloxy-substituted phenyl group. These functional groups contribute to its reactivity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trifluoromethanesulfonyloxy group onto the phenyl ring. The final step usually involves the esterification of the carboxylic acid with benzyl alcohol under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as azides or amines.
Aplicaciones Científicas De Investigación
Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethanesulfonyloxy group is known to be a good leaving group, facilitating nucleophilic substitution reactions. The benzyloxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: Lacks the trifluoromethanesulfonyloxy group, making it less reactive in nucleophilic substitution reactions.
Benzyl (2S)-2-{[(tert-butoxycarbonyl)amino]-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate: Uses a different protecting group for the amino group, which can affect the deprotection conditions and overall reactivity.
Uniqueness
The presence of the trifluoromethanesulfonyloxy group in Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate makes it particularly unique, as this group enhances the compound’s reactivity in nucleophilic substitution reactions. Additionally, the benzyloxycarbonyl-protected amino group provides a versatile handle for further functionalization.
Propiedades
Fórmula molecular |
C25H24F3NO8S |
|---|---|
Peso molecular |
555.5 g/mol |
Nombre IUPAC |
benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C24H23NO5.CHF3O3S/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20;2-1(3,4)8(5,6)7/h1-14,22,26H,15-17H2,(H,25,28);(H,5,6,7)/t22-;/m0./s1 |
Clave InChI |
TYCJHCVXUFWMOK-FTBISJDPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)

![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)

![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)



![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)




